

An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Fluoro-2-methylbenzonitrile*

Cat. No.: *B118529*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzonitrile, also known by its synonym 2-Cyano-5-fluorotoluene, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.^[1] ^[2] Its unique molecular architecture, featuring a reactive nitrile group and a fluorine atom on a toluene scaffold, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^{[2][3]} The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in drug design.^[4] This guide provides a comprehensive overview of the properties, synthesis, and applications of 5-Fluoro-2-methylbenzonitrile.

Chemical and Physical Properties

5-Fluoro-2-methylbenzonitrile is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |
|-------------------|--------------------------------------|---------------------|
| IUPAC Name | 5-Fluoro-2-methylbenzonitrile | [5] |
| Synonym | 2-Cyano-5-fluorotoluene | |
| CAS Number | 77532-79-7 | [4] |
| Molecular Formula | C ₈ H ₆ FN | [4] |
| Molecular Weight | 135.14 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |

Table 2: Physical Properties

| Property | Value | Reference(s) |
|---------------|--------------------|---------------------|
| Melting Point | 43-45 °C | [6] |
| Flash Point | 79 °C (closed cup) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Fluoro-2-methylbenzonitrile. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data

| Technique | Key Features | Reference(s) |
|-------------------|---|--------------|
| FT-IR | A theoretical study has reported calculated vibrational frequencies. The FT-IR spectrum was recorded in the range of 400–4000 cm^{-1} . | [4] |
| FT-Raman | A theoretical study has reported calculated vibrational frequencies. The FT-Raman spectrum was recorded in the range of 50–3500 cm^{-1} . | [4] |
| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) of this compound. | [5] |
| NMR Spectroscopy | While specific experimental data with full assignment is not readily available in the searched literature, typical chemical shifts for protons and carbons in similar aromatic environments can be predicted. | |

Synthesis

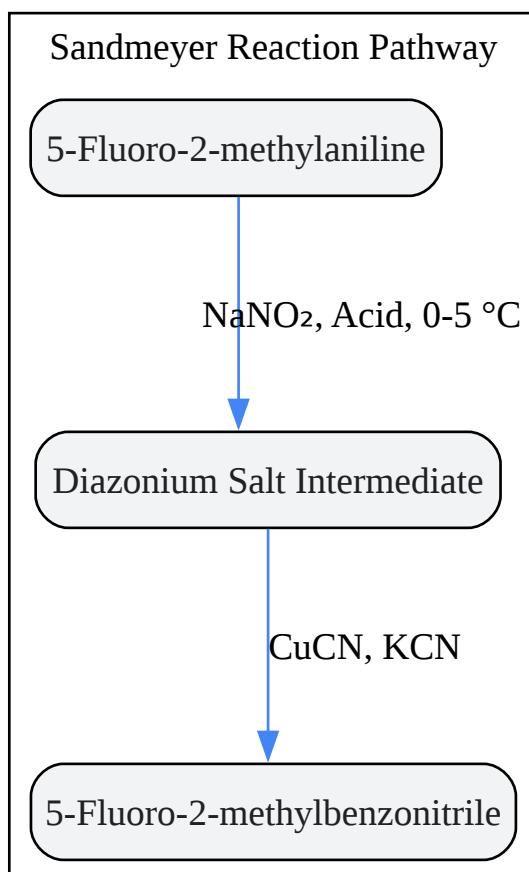
The synthesis of 5-Fluoro-2-methylbenzonitrile can be approached through several established methods for the introduction of a nitrile group onto an aromatic ring. While a specific, detailed experimental protocol for this exact isomer is not prevalent in the public domain, plausible synthetic routes can be derived from methodologies for similar compounds.

Sandmeyer Reaction

A common and effective method for introducing a cyano group is the Sandmeyer reaction, starting from the corresponding aniline (5-fluoro-2-methylaniline). [7]

Experimental Protocol (General Procedure):

- **Diazotization:** 5-Fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is typically stirred for a short period at this temperature.
- **Cyanation:** In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution.
- **Work-up:** The reaction mixture is heated to facilitate the decomposition of the intermediate and the formation of the nitrile. After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.

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A simplified workflow for the synthesis of 5-Fluoro-2-methylbenzonitrile via the Sandmeyer reaction.

Cyanation of an Aryl Halide

Another viable route is the palladium-catalyzed cyanation of an aryl halide, such as 2-bromo-5-fluorotoluene.^[8] This method is widely used in modern organic synthesis.

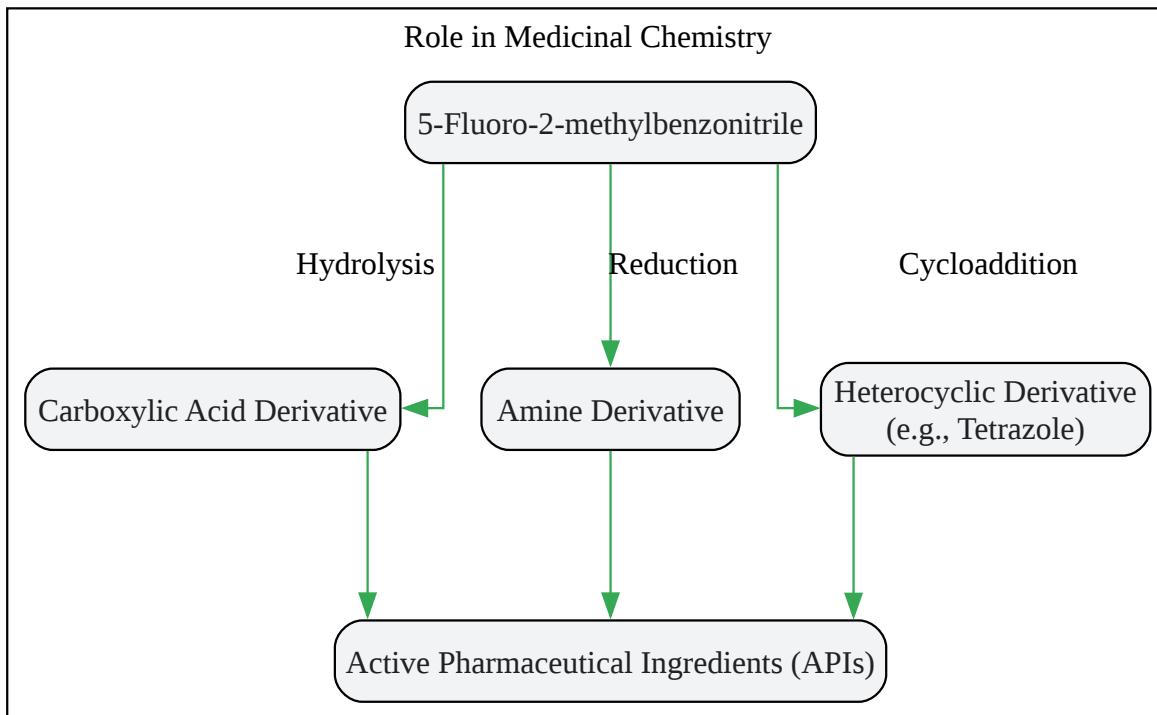
Experimental Protocol (General Procedure):

- Reaction Setup: A reaction vessel is charged with 2-bromo-5-fluorotoluene, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ with a suitable ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a solvent (e.g., DMF or DMA).
- Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or GC).
- Work-up: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Applications in Drug Discovery and Development

5-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various biologically active molecules.^[2] The nitrile group is a versatile functional handle that can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common moieties in pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.^[4]

While specific examples of marketed drugs containing the 5-fluoro-2-methylbenzonitrile scaffold are not readily apparent from the searched literature, its utility is evident in its commercial availability as a building block for research and development.^[1] For instance, related fluorinated benzonitrile derivatives are known to be key intermediates in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors, a class of anticancer agents.^{[9][10]}



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Transformations of 5-Fluoro-2-methylbenzonitrile in the synthesis of pharmaceutical compounds.

Safety and Handling

5-Fluoro-2-methylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Table 4: Hazard Information

| Hazard | Description | Reference(s) |
|--------------------------|--|--------------|
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spay.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Conclusion

5-Fluoro-2-methylbenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive nitrile group and a fluorine substituent allows for the creation of diverse and complex molecular architectures with potentially enhanced pharmacological properties. While detailed experimental protocols for its synthesis are not widely published, established synthetic methodologies provide clear pathways for its preparation. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such fluorinated intermediates in the synthetic chemist's toolbox is undeniable.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118529#2-cyano-5-fluorotoluene-properties-and-uses]

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